![molecular formula C18H27N3O B258328 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide](/img/structure/B258328.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide, also known as DAPA, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. DAPA has been shown to have a high affinity for the protein SIRT2, which is involved in regulating cellular processes such as gene expression, metabolism, and cell survival.
Mecanismo De Acción
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide exerts its therapeutic effects by inhibiting the activity of the protein SIRT2, which is involved in regulating cellular processes such as gene expression, metabolism, and cell survival. SIRT2 has been shown to be overexpressed in various cancers and neurodegenerative disorders, and its inhibition by N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide leads to the suppression of tumor growth and neuroprotective effects.
Biochemical and Physiological Effects
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, neuroprotective effects, and improvements in glucose and lipid metabolism. In addition, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide in lab experiments is its high selectivity for SIRT2, which allows for the specific inhibition of this protein without affecting other cellular processes. However, one limitation of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Direcciones Futuras
For the study of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide include the development of more efficient synthesis methods, the optimization of dosing regimens for therapeutic applications, and the exploration of its potential in other diseases beyond cancer, neurodegenerative disorders, and metabolic disorders. In addition, further research is needed to elucidate the mechanisms underlying the therapeutic effects of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide and to identify potential side effects or toxicity.
Métodos De Síntesis
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide involves a multi-step process that begins with the reaction of 1-adamantanecarboxylic acid with thionyl chloride to produce 1-chloroadamantane. The resulting compound is then reacted with 1,3-dimethyl-4-amino-pyrazole to produce 1-(1,3-dimethyl-4-pyrazolyl)-adamantane. Finally, the compound is treated with methylamine to produce the final product, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide.
Aplicaciones Científicas De Investigación
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative disorders, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In metabolic disorders, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to improve glucose and lipid metabolism in animal models of type 2 diabetes and obesity.
Propiedades
Nombre del producto |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide |
---|---|
Fórmula molecular |
C18H27N3O |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyladamantane-1-carboxamide |
InChI |
InChI=1S/C18H27N3O/c1-12-16(11-21(3)19-12)10-20(2)17(22)18-7-13-4-14(8-18)6-15(5-13)9-18/h11,13-15H,4-10H2,1-3H3 |
Clave InChI |
JHDWHFFUUJQKLV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CN(C)C(=O)C23CC4CC(C2)CC(C4)C3)C |
SMILES canónico |
CC1=NN(C=C1CN(C)C(=O)C23CC4CC(C2)CC(C4)C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.